4-Benzylbenzenesulfonamide
Overview
Description
4-Benzylbenzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides It is characterized by the presence of a benzyl group attached to the benzene ring of the sulfonamide
Mechanism of Action
Target of Action
The primary target of 4-Benzylbenzenesulfonamide is carbonic anhydrase IX (CA IX) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst. Overexpression of CA IX has been detected in many solid tumors .
Mode of Action
This compound acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid .
Biochemical Pathways
The inhibition of CA IX by this compound affects the anaerobic glycolysis pathway . Tumor cells shift their metabolism to anaerobic glycolysis with a significant modification in pH due to changes in gene expression causing uncontrolled cell proliferation and consequently tumor hypoxia .
Pharmacokinetics
Sulfonamides, in general, are readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .
Result of Action
The inhibition of CA IX by this compound has been shown to have significant anti-proliferative activity against certain cancer cell lines . For instance, certain derivatives of this compound showed significant inhibitory effect against both triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7), with a high selectivity against breast cancer cell lines .
Biochemical Analysis
Biochemical Properties
4-Benzylbenzenesulfonamide, like other sulfonamides, exhibits a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow it to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit carbonic anhydrase IX, a key enzyme involved in many solid tumors .
Cellular Effects
The effects of this compound on cells are largely dependent on its interactions with various biomolecules. For example, it has been shown to have significant inhibitory effects against cancer cell lines, potentially due to its interaction with carbonic anhydrase IX . This interaction can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. For instance, its inhibition of carbonic anhydrase IX is likely due to a direct binding interaction . This interaction can lead to changes in gene expression, potentially influencing the progression of diseases like cancer .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that certain sulfonamides can have threshold effects, as well as toxic or adverse effects at high doses
Metabolic Pathways
This compound is likely involved in various metabolic pathways due to its interactions with enzymes like carbonic anhydrase IX These interactions could potentially affect metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Benzylbenzenesulfonamide can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzenesulfonamide with beta-benzyl-9-borabicyclo[3.3.1]nonane (beta-benzyl-9-BBN) under specific conditions . Another method involves the use of palladium diacetate and dicyclohexyl-(2’,6’-dimethoxybiphenyl-2-yl)-phosphane as catalysts in a Suzuki-Miyaura reaction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Benzylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
4-Benzylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
4-Amino-N-benzylbenzenesulfonamide: This compound has an amino group instead of a benzyl group, which affects its chemical properties and applications.
N-Butyl-Benzenesulfonamide: This compound has a butyl group instead of a benzyl group, leading to different physical and chemical properties.
Uniqueness: 4-Benzylbenzenesulfonamide is unique due to its specific structure, which allows it to interact with certain enzymes and molecular targets in ways that similar compounds cannot. Its benzyl group provides distinct steric and electronic effects, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-benzylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c14-17(15,16)13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXRYMWTIKMPJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90482770 | |
Record name | 4-BENZYLBENZENESULFONAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90482770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1145-60-4 | |
Record name | 4-BENZYLBENZENESULFONAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90482770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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